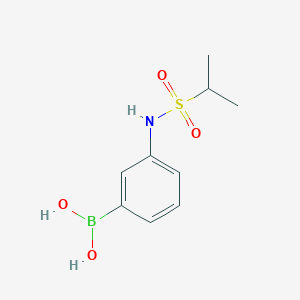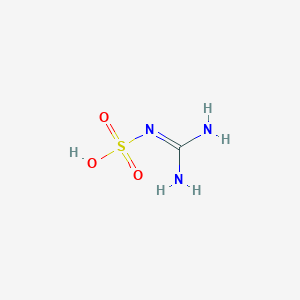
Sulphoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Méthodes De Préparation
Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
- Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
- Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
- Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
- Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
- Cooling the solution to precipitate this compound, followed by filtration and drying.
Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .
Analyse Des Réactions Chimiques
Sulphoguanidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sulphoguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in the gastrointestinal tract.
Industry: Utilized in the production of veterinary medicines and other pharmaceutical products
Mécanisme D'action
Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Comparaison Avec Des Composés Similaires
Sulphoguanidine is similar to other sulfonamide compounds, such as:
Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .
Propriétés
Formule moléculaire |
CH5N3O3S |
|---|---|
Poids moléculaire |
139.14 g/mol |
Nom IUPAC |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
Clé InChI |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
SMILES canonique |
C(=NS(=O)(=O)O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



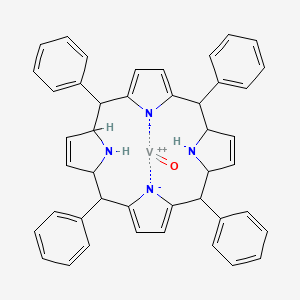
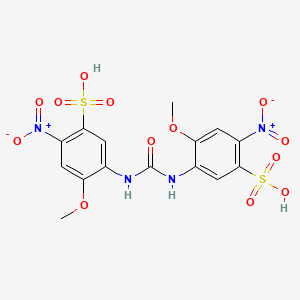
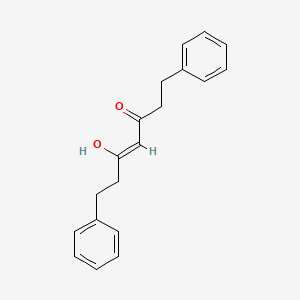

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
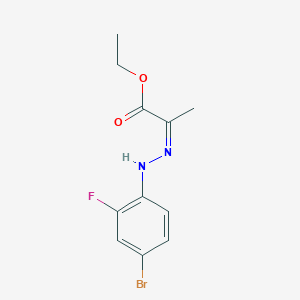
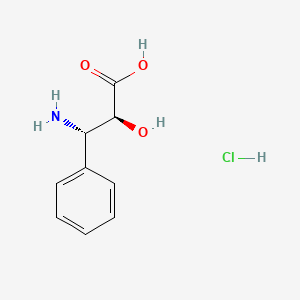
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
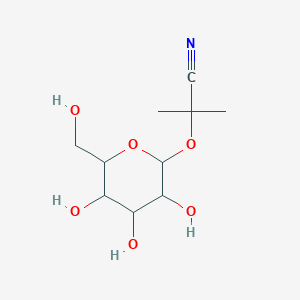
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
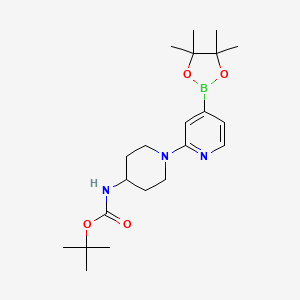
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
